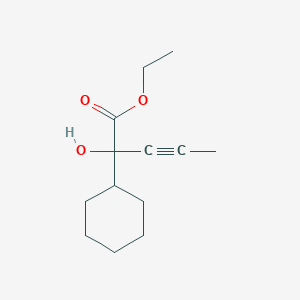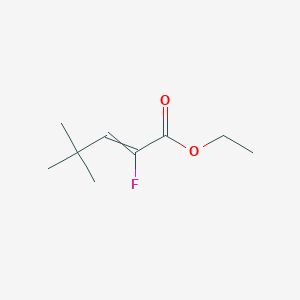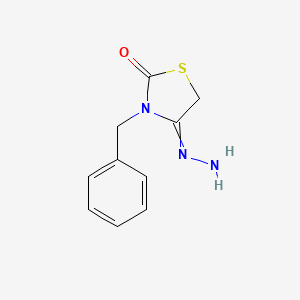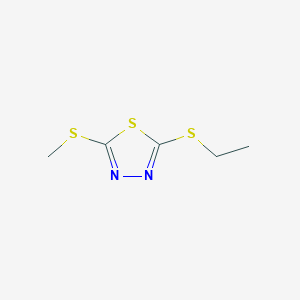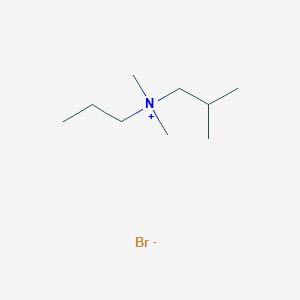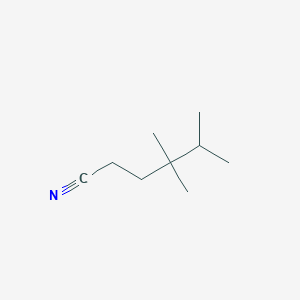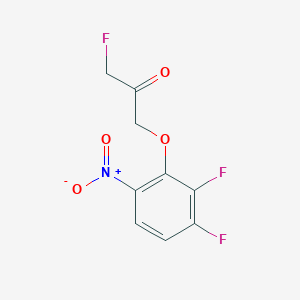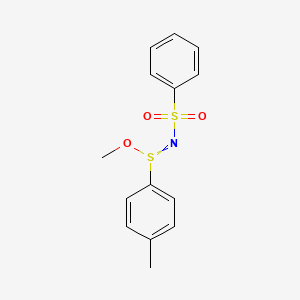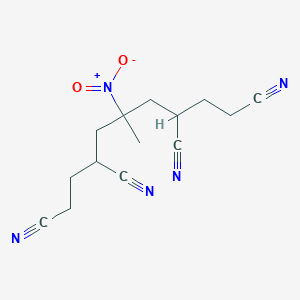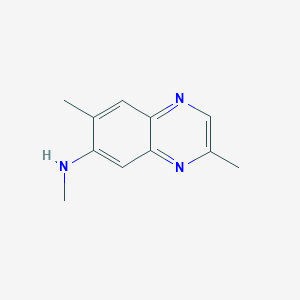
N,3,7-Trimethylquinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,7-Trimethylquinoxalin-6-amine is a heterocyclic aromatic amine, characterized by a quinoxaline core substituted with three methyl groups and an amine group. Quinoxalines are known for their broad-spectrum biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method involves the alkylation of quinoxaline derivatives. For instance, starting with quinoxaline, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Reductive Amination: Another method involves the reductive amination of quinoxaline derivatives. This involves the reaction of a quinoxaline aldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be synthesized via catalytic hydrogenation of quinoxaline derivatives in the presence of a suitable catalyst like palladium on carbon.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinoxaline N-oxides.
Reduction: The compound can be reduced to form various dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various alkylated or acylated quinoxaline derivatives.
Aplicaciones Científicas De Investigación
N,3,7-Trimethylquinoxalin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism by which N,3,7-Trimethylquinoxalin-6-amine exerts its effects involves:
Molecular Targets: The compound can interact with DNA and proteins, disrupting their normal function.
Pathways Involved: It may interfere with cellular respiration and DNA replication, leading to cell death in microorganisms and cancer cells.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, lacking the methyl and amine substitutions.
2,3-Dimethylquinoxaline: Similar structure but with only two methyl groups.
6-Aminoquinoxaline: Similar structure but without the methyl groups.
Uniqueness:
N,3,7-Trimethylquinoxalin-6-amine: stands out due to its specific substitution pattern, which can enhance its biological activity and stability compared to its analogs.
Propiedades
Número CAS |
97389-14-5 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N,3,7-trimethylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-4-10-11(5-9(7)12-3)14-8(2)6-13-10/h4-6,12H,1-3H3 |
Clave InChI |
AZOQYQJZXFUXDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(N=C2C=C1NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




